2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O5, with a molecular weight of approximately 425.48 g/mol. The compound features a complex structure that includes a benzodioxole moiety, a pyrazolo-pyrazine core, and a pyrrolidine substituent.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that the compound effectively inhibited the growth of MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Low |
These findings suggest that while the compound has some antimicrobial properties, further structural modifications may be necessary to enhance its efficacy.
Neuroprotective Effects
Emerging research suggests that the compound may also offer neuroprotective benefits. In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress and inflammation in neuronal tissues.
Case Studies
- Cytotoxicity Study : A study on the cytotoxic effects of various pyrazolo[1,5-a]pyrazine derivatives highlighted that the presence of the benzodioxole moiety significantly enhances anticancer activity compared to other derivatives lacking this structure.
- Antimicrobial Screening : In a comprehensive screening involving multiple derivatives, it was found that compounds with electron-donating groups displayed improved antibacterial activity compared to those with electron-withdrawing groups.
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H20N4O4/c29-23-2-1-9-27(23)18-6-3-16(4-7-18)14-26-10-11-28-20(24(26)30)13-19(25-28)17-5-8-21-22(12-17)32-15-31-21/h3-8,10-13H,1-2,9,14-15H2 |
InChI Key |
POHSDLWEXDYSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Origin of Product |
United States |
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